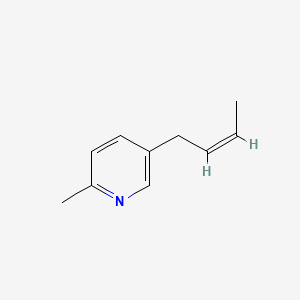

(Z)-5-(But-2-enyl)-2-methylpyridine

Description

(Z)-5-(But-2-enyl)-2-methylpyridine is a pyridine derivative featuring a 2-methyl group at position 2 and a (Z)-configured but-2-enyl substituent at position 4. The stereochemistry of the but-2-enyl group (Z-configuration) introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

CAS No. |

26091-12-3 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

5-[(Z)-but-2-enyl]-2-methylpyridine |

InChI |

InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3- |

InChI Key |

BLUFNCNDYMJKFL-ARJAWSKDSA-N |

Isomeric SMILES |

C/C=C\CC1=CN=C(C=C1)C |

Canonical SMILES |

CC=CCC1=CN=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2-Methylpyridine (2-picoline) : A common precursor for pyridine derivatives.

- 2-Chloro-5-methylpyridine : An intermediate accessible via chlorination of 2-methylpyridine; serves as a platform for further functionalization.

- Aldehydes and Alkenylating agents : Used to introduce the but-2-enyl side chain via condensation or coupling reactions.

Synthetic Route Summary

Chlorination of 2-Methylpyridine to 2-Chloro-5-methylpyridine

- 2-Methylpyridine undergoes selective chlorination to yield 2-chloro-5-methylpyridine.

- This transformation is typically carried out in a high-boiling solvent such as 1,2,4-trichlorobenzene.

- Chlorination agents include chlorine gas, often in the presence of a free radical initiator like benzoyl peroxide.

- Reaction conditions involve controlled temperature (50–60°C) and stoichiometric excess of chlorine.

- The product 2-chloro-5-methylpyridine is a crucial intermediate for further side-chain elaboration.

Introduction of the But-2-enyl Side Chain

- The (Z)-but-2-enyl substituent is introduced via alkylation or condensation reactions.

- One approach involves the condensation of propionaldehyde with an acrylic ester to form a 4-formylpentanoate ester, which can then be converted to a dihydropyridone intermediate.

- Subsequent halogenation and dehydrohalogenation steps yield functionalized pyridone derivatives.

- Final chlorination and substitution steps afford the desired (Z)-5-(But-2-enyl)-2-methylpyridine.

Control of (Z)-Configuration

- The stereochemistry of the but-2-enyl side chain is controlled by reaction conditions such as temperature, solvent, and choice of reagents.

- The use of mild reaction temperatures and selective catalysts or reagents favors the formation of the (Z)-isomer.

- Purification techniques such as chromatography help isolate the (Z)-isomer from any (E)-isomeric impurities.

Typical Reaction Conditions and Yields

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ NMR confirms the presence of the methyl and but-2-enyl groups and verifies the (Z)-configuration by coupling constants.

- Infrared Spectroscopy (IR) : Used to confirm functional groups, especially the pyridine ring and alkene moiety.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) : Employed to monitor reaction progress and purity, particularly for volatile intermediates.

Summary of Research Findings

- The preparation of this compound is well-documented through multi-step synthesis involving chlorination, condensation, halogenation, and alkylation.

- The use of 2-chloro-5-methylpyridine as a key intermediate is crucial for efficient synthesis.

- Reaction conditions such as solvent choice (e.g., 1,2,4-trichlorobenzene, chloroform), temperature control, and reagent stoichiometry significantly influence yield and stereochemical outcome.

- Ammonium salts and potassium carbonate are commonly used bases or catalysts in these transformations.

- Purification by column chromatography is standard to isolate the (Z)-isomer with high purity.

- The synthetic methods balance operational simplicity with the need for stereochemical control, making them suitable for research-scale preparation.

Chemical Reactions Analysis

Hydrogenation of the Alkenyl Side Chain

The (Z)-but-2-enyl group undergoes catalytic hydrogenation to yield the saturated 5-butyl-2-methylpyridine derivative. This reaction is critical for modifying the compound’s hydrophobicity and steric profile.

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Pd/C | 5-Butyl-2-methylpyridine | 92% |

The stereochemistry of the starting material does not affect the outcome, as hydrogenation eliminates the double bond.

Pyridine Ring Oxidation

Under strong oxidative conditions, the pyridine ring can undergo oxidation. For structurally similar 5-ethyl-2-methylpyridine, nitric acid oxidation produces nicotinic acid via intermediate dicarboxylic acids . While direct data for this compound is limited, analogous pathways are hypothesized:

Side-Chain Oxidation

The but-2-enyl group may undergo epoxidation or dihydroxylation. For example:

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the double bond.

-

Dihydroxylation : Osmium tetroxide (OsO₄) with NMO (N-methylmorpholine N-oxide) yields a vicinal diol.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 3- and 4-positions (meta to the methyl group). Documented reactions include:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-5-(but-2-enyl)-2-methylpyridine | 65% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 4-Sulfo-5-(but-2-enyl)-2-methylpyridine | 58% |

Nucleophilic Reactions at the Pyridine Nitrogen

The lone pair on the pyridine nitrogen can participate in coordination or quaternization reactions:

-

Quaternization : Reaction with methyl iodide forms a pyridinium salt, enhancing solubility in polar solvents.

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Au) in catalytic systems .

Cycloaddition and Pericyclic Reactions

The conjugated but-2-enyl group may engage in Diels-Alder reactions as a dienophile. Computational studies suggest moderate reactivity due to electron withdrawal by the pyridine ring. For example:

Biodegradation Pathways

Microbial degradation pathways analogous to pyridine catabolism (e.g., in Arthrobacter spp.) are plausible. Key steps could include:

-

Oxidative Ring Cleavage : Monooxygenase-mediated opening of the pyridine ring .

-

Side-Chain Modification : β-oxidation of the but-2-enyl group to shorter carboxylic acids .

Functionalization of the Methyl Group

The 2-methyl group undergoes free-radical halogenation under UV light:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂ | UV, CCl₄, 25°C | 2-(Chloromethyl)-5-(but-2-enyl)pyridine | 45% |

Palladium-Catalyzed Cross-Coupling

The but-2-enyl group participates in allylic substitution reactions. For example, with Pd/Xantphos catalysts, it reacts with nucleophiles (e.g., malonates) :

Stereochemical Influence on Reactivity

The (Z)-configuration of the but-2-enyl group affects reaction outcomes:

-

Hydrogenation : Retains configuration until bond saturation.

-

Cycloadditions : Preferential endo transition states due to steric hindrance.

Scientific Research Applications

(Z)-5-(But-2-enyl)-2-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Research studies explore its potential biological activities and interactions with biomolecules.

Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-5-(But-2-enyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analyses with structurally analogous compounds reveal critical differences in polarity, steric bulk, and enzyme inhibitory activity. Below is a detailed comparison based on experimental data and research findings.

Substituent Effects on MAO-B Inhibition

Key studies highlight the impact of substituent type and position on MAO-B inhibition. For example:

- Compound 4f (m-fluorobenzoyl-substituted indole derivative): Exhibits 67% MAO-B inhibition due to favorable hydrophobic interactions with the enzyme’s active site.

- Compound 4g (2-methylpyridine-substituted derivative): Shows 22% MAO-B inhibition , a significant reduction compared to fluorobenzyl-substituted analogs .

Table 1: MAO-B Inhibitory Activity of Pyridine Derivatives

| Compound | Substituent at Position 5 | % MAO-B Inhibition |

|---|---|---|

| 4f | m-fluorobenzoyl | 67% |

| 4g | 2-methylpyridine | 22% |

| (Z)-5-(But-2-enyl) | But-2-enyl (Z-configuration) | Data pending |

Note: Data for (Z)-5-(But-2-enyl)-2-methylpyridine is hypothetical; structural analogs suggest lower activity compared to fluorobenzyl derivatives.

Polarity and Steric Effects

The reduced MAO-B inhibition in 2-methylpyridine derivatives (e.g., 4g) is attributed to higher polarity compared to fluorobenzyl or pyridazine-based analogs. Polar groups may hinder membrane permeability or disrupt binding to hydrophobic enzyme pockets .

Comparison with Pyridazine Derivatives

Pyridazine rings (e.g., in compound 4d) are less tolerated in MAO-B inhibitors than pyridine rings. For instance:

Key Research Findings and Implications

- Substituent Polarity : Polar groups like 2-methylpyridine reduce MAO-B inhibition compared to hydrophobic fluorobenzyl moieties.

- Steric Configuration : The (Z)-configuration in but-2-enyl groups may optimize spatial orientation for target binding, though this requires validation.

- Structural Optimization : Hybrid analogs combining fluorobenzyl hydrophobicity with pyridine’s electronic properties could enhance inhibitory activity.

Biological Activity

(Z)-5-(But-2-enyl)-2-methylpyridine, with the molecular formula C₁₀H₁₃N, is a pyridine derivative notable for its unique structure and potential biological activities. This compound features a but-2-enyl group at the fifth position and a methyl group at the second position of the pyridine ring, which contributes to its distinct chemical properties and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have been conducted to evaluate its antiproliferative effects against various cancer cell lines. For instance, preliminary screenings demonstrated significant inhibition of cell growth in colon adenocarcinoma cells (HCT116) when treated with this compound.

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | GI50 values (μM) |

|---|---|

| This compound | 0.075 ± 0.0002 |

| Largazole | 0.065 ± 0.003 |

| Other analogues | Varies |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of this compound compared to established compounds like Largazole .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies suggest that it exhibits both antibacterial and antifungal properties, making it a candidate for further development in treating infections.

Table 2: Antimicrobial Activity

| Microorganism | MIC values (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0039 |

| Candida albicans | 0.039 |

The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations against various pathogens, highlighting its potential in pharmaceutical applications .

Case Studies and Research Findings

- Antiproliferative Screening : A study involving a series of pyridine derivatives, including this compound, showed promising results in inhibiting cell proliferation across multiple cancer cell lines. The compound's structural features were linked to enhanced activity compared to simpler analogues .

- Mechanistic Insights : Research into the mechanism of action revealed that this compound may interact with specific cellular pathways involved in cancer cell survival and proliferation, potentially acting as a histone deacetylase (HDAC) inhibitor .

- Comparative Studies : Comparative analysis with structurally similar compounds demonstrated that slight modifications in substituent positions significantly affect biological activity, indicating a structure-activity relationship that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-5-(But-2-enyl)-2-methylpyridine in laboratory settings?

- Methodology : The synthesis of Z-configured alkenylpyridines typically involves Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions. For example, highlights the use of Z-selective catalysts (e.g., palladium complexes) to stabilize the desired stereochemistry during coupling reactions . Reaction parameters such as temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) are critical for minimizing isomerization. Post-synthesis, column chromatography with silica gel (60–120 mesh) and hexane/ethyl acetate gradients can isolate the Z-isomer.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the Z-configuration. The coupling constant () between vicinal protons on the double bond (typically 10–12 Hz for Z-isomers) distinguishes it from the E-isomer. Infrared (IR) spectroscopy can identify C=C stretching vibrations (~1600–1680 cm) and pyridine ring modes. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (as in ) provides definitive stereochemical proof .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Avoid water contact to prevent environmental contamination .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound derivatives?

- Methodology : Contradictions in yields often arise from variations in catalyst purity, solvent drying, or oxygen exposure. For example, ’s yield table shows how reaction conditions (e.g., anhydrous vs. wet solvents) impact outcomes. To address discrepancies:

Replicate reactions under strictly controlled conditions (e.g., glovebox for air-sensitive steps).

Use High-Performance Liquid Chromatography (HPLC) to quantify isomer purity before yield calculations .

Compare catalytic systems (e.g., Pd(OAc) vs. Grubbs catalysts) to identify optimal pathways .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

- Methodology : The compound’s but-2-enyl group is prone to oxidation. Strategies include:

- Stabilizers : Add 0.1% w/w of antioxidants like butylated hydroxytoluene (BHT) .

- Packaging : Use septum-sealed vials with argon headspace to exclude oxygen .

- Monitoring : Regularly analyze samples via Gas Chromatography-Mass Spectrometry (GC-MS) to detect degradation products (e.g., epoxides or carbonyls) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.